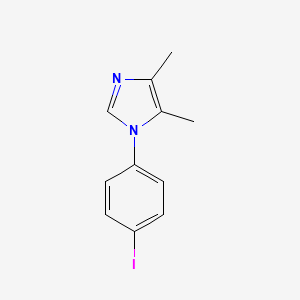

1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11IN2 |

|---|---|

Molecular Weight |

298.12 g/mol |

IUPAC Name |

1-(4-iodophenyl)-4,5-dimethylimidazole |

InChI |

InChI=1S/C11H11IN2/c1-8-9(2)14(7-13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 |

InChI Key |

JUSKZDGFLZOLAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC=C(C=C2)I)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Iodophenyl 4,5 Dimethyl 1h Imidazole

Advanced Synthetic Routes to 1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole and its Analogues

The synthesis of this compound and related compounds leverages both the construction of the imidazole (B134444) ring and the modification of the aryl substituent.

The aryl-iodide bond in this compound is a key functional group that enables a variety of carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, given the high reactivity of aryl iodides compared to the corresponding bromides or chlorides.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organic halide with an organoboron reagent. nih.govsemanticscholar.org The iodophenyl moiety of the title compound is an excellent substrate for this reaction, readily undergoing coupling with various aryl or vinyl boronic acids or their esters. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand and a base. semanticscholar.org Microwave irradiation has been shown to accelerate Suzuki couplings involving iodo-substituted heterocyclic cores. mdpi-res.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. semanticscholar.org

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Ref |

| Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 110 (MW) | 1 | Moderate to Excellent | mdpi-res.com |

| Pd(OAc)₂/Xphos | K₂HPO₄ | Dioxane | Reflux | 24 | Excellent | mdpi-res.com |

| Pd Nanoparticles | K₃PO₄ | Aqueous | 37 | 24 | Full Conversion | researchgate.net |

| Iodine/PEG-400 | K₂CO₃ | PEG-400 | 110 | 12 | 77 | researchgate.net |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, producing substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes. libretexts.org It typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534). youtube.com The high reactivity of the carbon-iodine bond makes this compound an ideal precursor for Sonogashira couplings. nih.gov Copper-free variations of the Sonogashira reaction have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.orgnih.gov

| Catalyst System | Base | Solvent | Temperature | Typical Substrates | Ref |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Amine | DMF or Toluene | Room Temp to 100 °C | Aryl Iodides, Terminal Alkynes | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Pd(OAc)₂ / Ligand | Cs₂CO₃ | Acetonitrile | Room Temperature | Aryl Iodides, Phenylacetylene | nih.gov |

| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Room Temperature | Aryl Bromides/Iodides, Alkynes | organic-chemistry.org |

Table 2: General Conditions for Sonogashira Coupling Reactions.

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com The reaction typically proceeds with excellent stereoselectivity, favoring the trans isomer. organic-chemistry.org Aryl iodides are among the most reactive substrates for the Heck reaction, allowing the transformation to occur under relatively mild conditions. mdpi.com Therefore, this compound can be effectively coupled with various alkenes, such as acrylates or styrenes, to introduce vinyl groups onto the phenyl ring. organic-chemistry.orgvanderbilt.edu The process requires a palladium catalyst, a base (often an amine like triethylamine or an inorganic base like sodium acetate), and a suitable solvent. youtube.com

| Catalyst | Base | Solvent | Temperature (°C) | Alkene Partner | Ref |

| Pd(OAc)₂ | Et₃N | DMF | 100 | Methyl Acrylate | vanderbilt.edu |

| Pd(L-proline)₂ | K₂CO₃ | Water (MW) | Varies | Styrene Derivatives | organic-chemistry.org |

| Palladacycle complexes | NaOAc | NMP or DMAc | 120-140 | Activated Alkenes | mdpi.com |

Table 3: Common Heck Reaction Protocols for Aryl Iodides.

The formation of the 1-aryl-4,5-dimethyl-1H-imidazole core can be achieved through multicomponent cyclo-condensation reactions, most notably the Debus-Radziszewski imidazole synthesis. ijpsonline.comderpharmachemica.com This methodology involves the one-pot reaction of a 1,2-dicarbonyl compound (biacetyl or 2,3-butanedione), an aldehyde, and ammonia (B1221849). To synthesize this compound, a variation of this reaction is employed where 4-iodoaniline (B139537) is used as the amine component, along with biacetyl and a source of ammonia, such as ammonium (B1175870) acetate. researchgate.netnih.gov The reaction is typically carried out in a protic solvent like glacial acetic acid or ethanol (B145695) under reflux conditions. ijpsonline.comderpharmachemica.com

The general reaction involves the condensation of 4-iodoaniline, 2,3-butanedione (B143835), and an aldehyde in the presence of ammonium acetate. For the synthesis of the specific title compound, which is unsubstituted at the C2 position, a formaldehyde (B43269) equivalent might be used or the reaction may proceed through a different pathway where the C2 carbon is derived from the solvent or another reagent. A common approach for C2-unsubstituted imidazoles involves a two-step process starting with the appropriate diamine precursor. researchgate.net

| Dicarbonyl | Amine | Ammonia Source | Solvent | Conditions | Ref |

| Benzil | Substituted Aniline (B41778) | Ammonium Acetate | Glacial Acetic Acid | Reflux | ijpsonline.comderpharmachemica.com |

| 2,3-Butanedione | 3,5-Xylidine | Ammonium Acetate | Ethanol | Reflux (7 days) | nih.gov |

| 1,2-Diketones | Primary Amines | Ammonium Acetate | Acetic Acid | 70 °C | asianpubs.org |

Table 4: Examples of Cyclo-condensation Conditions for Imidazole Synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. asianpubs.orgnih.gov The synthesis of imidazole derivatives is particularly amenable to microwave irradiation. jlu.edu.cn The cyclo-condensation reaction to form the this compound ring can be significantly enhanced by using microwave heating. orientjchem.org This technique allows for rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than traditional refluxing. nih.gov For instance, multicomponent reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. orientjchem.orgnih.gov

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Comparison | Ref |

| Imidazole Synthesis | 1-2 hours (Reflux) | 5.7 minutes | Increased yield with MW | orientjchem.org |

| Schiff Base from Imidazole | 60-180 minutes (Reflux) | 2-3 minutes | Comparable or higher with MW | asianpubs.org |

| Epoxide Ring Opening | Several hours | 1 minute | Competitive yields | nih.gov |

| Multicomponent Imidazole Synthesis | 36 hours | 20 minutes | 30% (Conventional) vs. 80% (MW) | nih.gov |

Table 5: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis.

Multi-Component Reactions for Diverse Imidazole Derivatives

Multi-component reactions (MCRs) offer an efficient pathway for the one-pot synthesis of highly substituted imidazoles. The construction of the 1,4,5-trisubstituted imidazole core of the target molecule is well-suited to a four-component condensation reaction. This approach typically involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia. mdpi.comrsc.org

For the synthesis of this compound, the key reactants would be 2,3-butanedione (biacetyl), formaldehyde, 4-iodoaniline, and ammonium acetate. nih.gov The reaction condenses these components, often under acidic catalysis or thermal conditions, to form the desired imidazole ring system in a single step. The general applicability of this method allows for the generation of a diverse library of imidazole derivatives by varying the starting components. nih.govresearchgate.net

Below is a table summarizing the components for this synthetic approach.

| Role | Reagent | Resulting Moiety |

| 1,2-Dicarbonyl | 2,3-Butanedione (Biacetyl) | 4,5-Dimethyl groups |

| Amine | 4-Iodoaniline | 1-(4-Iodophenyl) group |

| Aldehyde | Formaldehyde | C2-H of the imidazole ring |

| Ammonia Source | Ammonium Acetate | N3 and C2-H components |

This method is valued for its atom economy and operational simplicity, making it a powerful tool in combinatorial chemistry and drug discovery. ijcrt.org

One-Pot Sequential Diazotization-Iodination Procedures

An alternative and highly effective strategy for the synthesis of this compound involves the modification of a pre-formed imidazole precursor. This route begins with the synthesis of 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline. This aniline derivative can then undergo a one-pot diazotization-iodination reaction, a variant of the Sandmeyer reaction, to introduce the iodine atom.

This procedure involves the treatment of the primary aromatic amine with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in an acidic medium to form an intermediate diazonium salt. researchgate.net This salt is typically unstable and is immediately treated in the same reaction vessel with a source of iodide, such as potassium iodide (KI) or sodium iodide (NaI), to yield the final aryl iodide. scispace.comresearchgate.net Modern protocols have developed milder conditions, for instance, using acidic ionic liquids which can act as both the solvent and the acid catalyst, allowing the reaction to proceed efficiently at room temperature. scispace.comresearchgate.net The key advantage of this method is the ability to introduce the iodo- group regioselectively at the para position, directed by the starting aniline. researchgate.net

Functionalization and Derivatization Strategies for this compound

The structure of this compound offers multiple sites for further chemical modification, including the imidazole nitrogen, the iodophenyl ring, and the methyl substituents.

Regioselective Modifications at the Imidazole Nitrogen Atom

While the N-1 position is occupied by the 4-iodophenyl group, the N-3 nitrogen atom of the imidazole ring possesses a lone pair of electrons and is available for further functionalization. The most common modification at this site is quaternization through alkylation. This reaction involves treating the imidazole with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form a cationic imidazolium (B1220033) salt. nih.gov

Achieving regioselectivity in the N-alkylation of substituted imidazoles can be challenging. However, in a 1-substituted imidazole, the reaction will exclusively occur at the N-3 position. This transformation is significant as it can alter the electronic properties and solubility of the molecule and provides a route to ionic liquids and N-heterocyclic carbene (NHC) precursors. researchgate.netcore.ac.uk

Transformations Involving the Iodophenyl Moiety

The carbon-iodine bond on the phenyl ring is a highly versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide makes it an excellent substrate for a variety of transformations. vanderbilt.edu

Common Cross-Coupling Reactions:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl or styrenyl derivative.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

Negishi Coupling: Palladium- or nickel-catalyzed reaction with an organozinc reagent.

These reactions provide powerful tools for elaborating the molecular structure, allowing for the introduction of a wide array of functional groups and the construction of more complex molecules. vanderbilt.edu The table below summarizes potential transformations.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Phenyl-R |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenyl-C≡C-R |

| Heck Coupling | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N | Phenyl-CH=CHR |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | Phenyl-NR₂ |

Chemical Modifications of the Dimethyl Substituents

The methyl groups at the C-4 and C-5 positions of the imidazole ring are generally less reactive than the other functional sites on the molecule. They consist of sp³-hybridized carbons and lack the activation present in other parts of the structure. However, under specific conditions, these groups can be functionalized.

Potential transformations, though often requiring harsh conditions, could include:

Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) under UV irradiation could lead to the formation of bromomethyl derivatives, which can then be used in subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents could potentially convert the methyl groups into carboxylic acids, although this may risk degradation of the imidazole or iodophenyl moieties.

These transformations are less common and more challenging to perform selectively compared to the functionalization at the iodophenyl ring or the imidazole nitrogen.

Mechanistic Investigations of Synthetic Pathways

The mechanisms underlying the synthesis of this compound are well-established in organic chemistry.

Multi-Component Reaction Mechanism: The formation of the imidazole ring via the four-component reaction is believed to proceed through a series of condensation and cyclization steps. Initially, the aldehyde (formaldehyde) reacts with ammonia (from ammonium acetate) to form an imine. Separately, the 1,2-dicarbonyl compound (2,3-butanedione) condenses with the aniline (4-iodoaniline) and another molecule of ammonia. These fragments then combine and undergo cyclization followed by an aromatizing elimination of water to yield the stable imidazole ring.

Diazotization-Iodination Mechanism: This two-stage process begins with the formation of a nitrosonium ion (NO⁺) from sodium nitrite and acid. The amino group of 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline acts as a nucleophile, attacking the nitrosonium ion. Subsequent proton transfers and elimination of water generate the aryldiazonium cation (Ar-N₂⁺). In the second stage, the iodide ion (I⁻) acts as a nucleophile, attacking the diazonium salt. This results in the displacement of nitrogen gas (N₂), a very stable leaving group, and the formation of the C-I bond, yielding the final product. researchgate.net

Palladium-Catalyzed Cross-Coupling Mechanism: These reactions proceed via a catalytic cycle involving the palladium center. For example, the Suzuki coupling mechanism generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center from the boron atom, a step facilitated by the base.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active palladium(0) catalyst, which can then enter another cycle.

These mechanistic principles underscore the predictable and controllable nature of the synthetic and functionalization strategies for this compound.

Structure Activity Relationship Sar Studies of 1 4 Iodophenyl 4,5 Dimethyl 1h Imidazole and Its Derivatives

Design Principles for Modulating Biological Activity through Systematic Structural Alterations

Modifications of the 4-Iodophenyl Group:

Halogen Substitution: The iodine atom at the para-position is a key feature. Its replacement with other halogens (F, Cl, Br) can modulate the electronic and lipophilic properties of the molecule. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding. The nature and position of the halogen can significantly impact activity. For instance, studies on other halogenated imidazole (B134444) compounds have shown that such substitutions can be critical for their inhibitory activities.

Replacement of the Iodo Group: Substituting the iodine with other functional groups such as methoxy, nitro, or cyano groups would systematically probe the electronic requirements (electron-donating vs. electron-withdrawing) at this position for optimal activity.

Alterations of the Imidazole Core:

Modification of the 4,5-Dimethyl Substituents:

Alkyl Chain Length: The methyl groups at the C4 and C5 positions contribute to the lipophilicity and steric profile of the compound. Varying the size of these alkyl groups (e.g., to ethyl, propyl) or introducing branching can explore the steric tolerance of the binding site.

Introduction of Polar Groups: Replacing one or both methyl groups with small polar functionalities like hydroxyl or amino groups could introduce new hydrogen bonding opportunities with the target, potentially enhancing binding affinity and altering solubility.

A summary of these design principles is presented in the table below.

| Molecular Scaffold | Modification Strategy | Rationale |

| 4-Iodophenyl Group | Varying halogen substituent (F, Cl, Br) | Modulate electronic properties, lipophilicity, and potential for halogen bonding. |

| Shifting iodo-substituent position (ortho, meta) | Alter molecular geometry and electronic distribution to probe binding pocket complementarity. | |

| Replacing iodo with other functional groups | Investigate the impact of electron-donating or electron-withdrawing groups on activity. | |

| 1H-Imidazole Core | Bioisosteric replacement (pyrazole, triazole, etc.) | Evaluate the importance of the imidazole ring's specific heteroatom arrangement and aromatic properties for biological function. |

| 4,5-Dimethyl Substituents | Altering alkyl group size and branching | Probe the steric constraints of the target's binding site. |

| Introducing polar functional groups | Introduce potential new hydrogen bonding interactions to enhance binding affinity and modify physicochemical properties like solubility. |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of derivatives of 1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

A typical QSAR study for this class of compounds would involve the following steps:

Data Set Generation: A series of analogs would be synthesized with systematic variations as described in the design principles section. Their biological activities (e.g., IC50 values) against a specific target would be determined experimentally.

Descriptor Calculation: For each molecule, a set of molecular descriptors would be calculated. These can be categorized as:

Electronic Descriptors: Hammett constants (σ), dipole moment, and highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energies. These are particularly relevant for assessing the impact of substituents on the phenyl ring.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume. These would be important for understanding the effect of the 4,5-dimethyl groups and any modifications.

Hydrophobic Descriptors: Partition coefficient (logP), which describes the lipophilicity of the molecule. The iodophenyl group significantly contributes to the lipophilicity.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build an equation that correlates the descriptors with the biological activity. For instance, a hypothetical QSAR equation might look like:

pIC50 = c0 + c1logP + c2σ + c3*Es

where pIC50 is the negative logarithm of the IC50 value, and c0-c3 are regression coefficients.

Model Validation: The predictive power of the QSAR model would be assessed using techniques like cross-validation (e.g., leave-one-out) and by using an external test set of compounds not used in the model generation.

For iodinated compounds specifically, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) could be particularly insightful. CoMFA aligns the series of molecules and calculates their steric and electrostatic fields, providing 3D contour maps that highlight regions where modifications would be expected to increase or decrease activity.

Conformational and Electronic Influences on Molecular Recognition and Interactions

The three-dimensional conformation and electronic properties of this compound are crucial for its interaction with a biological target.

Conformational Analysis:

Electronic Properties:

The electronic nature of the molecule is dictated by the interplay of the electron-rich imidazole ring and the substituted phenyl ring.

Imidazole Ring: The imidazole ring is aromatic and contains two nitrogen atoms, one of which is basic (pyrrole-type) and the other is pyridine-type. This allows it to act as both a hydrogen bond donor and acceptor, which are often key interactions in ligand-receptor binding.

4-Iodophenyl Group: The iodine atom is a large, polarizable halogen. It influences the electronic properties of the phenyl ring through its inductive and resonance effects. A significant property of iodine in this context is its ability to form halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on another molecule, such as a carbonyl oxygen or a nitrogen atom in a protein. This interaction can be a significant contributor to binding affinity and specificity.

The interplay of these conformational and electronic features dictates how the molecule fits into a binding pocket and the types of non-covalent interactions it can form, including hydrophobic interactions, hydrogen bonds, and halogen bonds.

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological activity. For a series of active this compound derivatives, a pharmacophore model can be generated to guide the design of new, potentially more potent compounds.

Pharmacophore Model Features:

Based on the structure of the parent compound, a hypothetical pharmacophore model could include:

A Hydrogen Bond Acceptor: The pyridine-like nitrogen of the imidazole ring.

A Hydrogen Bond Donor: The N-H group of the imidazole ring (if unsubstituted at N1 in analogs).

A Hydrophobic/Aromatic Center: The phenyl ring.

A Halogen Bond Donor: The iodine atom.

Hydrophobic Features: The 4,5-dimethyl groups.

Computational programs can be used to generate and validate such models based on a set of active and inactive compounds.

Lead Optimization:

Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its properties, such as potency, selectivity, and pharmacokinetic profile. These strategies are guided by the SAR and pharmacophore models.

Potency Enhancement: Based on the pharmacophore model, modifications can be made to enhance the key interactions. For example, if a hydrogen bond is found to be crucial, the basicity of the acceptor group could be fine-tuned.

Selectivity Improvement: Often, a lead compound may interact with multiple targets. By understanding the subtle differences in the binding sites of these targets, modifications can be introduced to favor binding to the desired target over others.

Improving ADMET Properties: The lead compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are critical for its development as a drug. Modifications such as introducing polar groups to improve solubility or blocking sites of metabolism can be undertaken. For instance, halogenated imidazoles have been studied for their ADMET properties, which can be predicted using computational tools.

Rational Design of Analogues for Enhanced Specificity

The rational design of analogues of this compound with enhanced specificity is a key goal in drug discovery. This involves leveraging structural biology and computational chemistry to design molecules that preferentially bind to the intended target.

If the three-dimensional structure of the biological target is known, structure-based drug design techniques can be employed.

Molecular Docking: The parent compound can be docked into the binding site of the target protein to predict its binding mode. This can reveal key interactions and suggest modifications to improve binding. For example, docking studies have been used to understand the binding of halogenated imidazoles to their targets.

Fragment-Based Drug Design: The core fragments of the molecule (iodophenyl, dimethyl-imidazole) can be considered separately. By identifying how these fragments bind, they can be linked together or grown to create more potent and specific inhibitors.

In the absence of a target structure, ligand-based methods are used. The pharmacophore models and QSAR equations developed for a series of analogues provide the basis for designing new compounds with predicted high activity and specificity. For example, if the QSAR model indicates that a bulky, electron-withdrawing group at a certain position enhances activity, new analogues incorporating such features can be synthesized and tested.

The design of highly specific analogues often involves exploring the less conserved regions of a binding site. While the core binding interactions might be similar across a family of related proteins, peripheral regions may differ. By designing substituents that interact with these unique regions, specificity can be achieved.

Biological Activity and Mechanistic Insights of 1 4 Iodophenyl 4,5 Dimethyl 1h Imidazole and Its Analogues

Modulation of Specific Cellular Pathways and Molecular Targets

The imidazole (B134444) ring is a versatile pharmacophore that can interact with a wide range of biological macromolecules, including enzymes and receptors. nih.gov The presence of a 4-iodophenyl group and methyl substituents on the imidazole ring of 1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole can significantly influence its electronic properties, lipophilicity, and steric profile, thereby determining its specific biological effects.

Enzyme Inhibition Studies (e.g., Bcl-2/Bcl-xL, Methionine Aminopeptidase (B13392206) 2)

Bcl-2/Bcl-xL Inhibition:

Methionine Aminopeptidase 2 (MetAP2) Inhibition:

Methionine aminopeptidase 2 (MetAP2) is an enzyme that plays a critical role in the processing of new proteins and is essential for the growth of new blood vessels (angiogenesis), a process vital for tumor growth. nih.govdovepress.com Inhibition of MetAP2 is a promising strategy for cancer therapy. nih.govresearchgate.net Although there is no specific data on the inhibition of MetAP2 by this compound, the imidazole scaffold is present in various enzyme inhibitors. The potential of this compound to inhibit MetAP2 would depend on its ability to chelate the metal ions in the enzyme's active site and establish other favorable interactions. Further studies are required to explore this possibility.

Receptor Interaction Mechanisms (e.g., Adenosine (B11128) Receptors, Dopamine (B1211576) Receptors)

Adenosine Receptors:

Adenosine receptors, which are G protein-coupled receptors, are involved in a multitude of physiological processes and are attractive drug targets. nih.govnih.gov While direct binding data for this compound on adenosine receptors is unavailable, structurally related compounds containing an imidazole or similar nitrogen-containing heterocyclic core have been investigated as adenosine receptor ligands. The nature and position of substituents on the phenyl and imidazole rings are critical for determining the affinity and selectivity for different adenosine receptor subtypes.

Dopamine Receptors:

Dopamine receptors are another important class of G protein-coupled receptors that are central to various neurological functions. mdpi.comnih.gov Research on analogues provides some insights into how this class of compounds might interact with dopamine receptors. For example, a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives have been synthesized and evaluated for their affinity for dopamine D2 and D3 receptors. nih.gov The results indicated that the imidazole moiety plays a significant role in receptor binding. The most selective compound in that series, 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole, demonstrated a notable affinity for the D3 receptor. nih.gov This suggests that the core imidazole structure, when appropriately substituted, can indeed interact with dopamine receptors. The 4-iodophenyl group in this compound could potentially form halogen bonds or other interactions within the receptor's binding pocket, influencing its affinity and selectivity.

Pathway-Specific Modulation in In Vitro Biological Models

The imidazole scaffold is a common feature in molecules designed to modulate various cellular signaling pathways. For instance, phenyl-imidazole derivatives have been developed as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune suppression, which is a key target in cancer immunotherapy. nih.gov The inhibitory mechanism often involves the interaction of the imidazole nitrogen with the heme iron at the enzyme's active site. nih.gov This highlights the potential of imidazole-containing compounds to modulate specific enzymatic pathways.

Research into Antimicrobial Properties

The imidazole ring is a well-established pharmacophore in antimicrobial agents. nano-ntp.commdpi.com Many clinically used antifungal drugs, such as clotrimazole (B1669251) and ketoconazole, contain an imidazole moiety. researchgate.net

Antifungal Mechanisms and Spectrum of Activity

The primary mechanism of action for many antifungal azoles, including imidazoles, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nano-ntp.com Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately fungal cell death. nano-ntp.com

While there is no specific antifungal data for this compound, a study on a series of imidazole derivatives revealed that certain compounds displayed strong antifungal activity against Saccharomyces cerevisiae, Candida albicans, and Candida krusei. nih.gov The structure-activity relationship (SAR) from this study indicated that the nature of the substituents on the imidazole ring significantly influences the antifungal potency. nih.gov For instance, compounds with a benzyl (B1604629) or n-butyl group at a specific position showed high activity. nih.gov The 4-iodophenyl and dimethyl substitutions on the target compound would likely influence its antifungal spectrum and efficacy.

Table 1: Antifungal Activity of Selected Imidazole Analogues nih.gov

| Compound | R1 | R2 | R3 | % Inhibition (S. cerevisiae) | % Inhibition (C. albicans) | % Inhibition (C. krusei) |

| 1 | Phenyl | Phenyl | Methyl | >80 | >80 | >80 |

| 2 | Phenyl | Phenyl | Benzyl | >80 | >80 | >80 |

| 3 | Phenyl | Phenyl | n-Butyl | >80 | >80 | >80 |

| 10 | m-tolyl | m-tolyl | Methyl | >80 | >80 | >80 |

| 15 | 4-Iodophenyl | Phenyl | Methyl | >80 | >80 | >80 |

Data represents the percentage of growth inhibition at a concentration of 500 μM.

Antibacterial Efficacy Against Bacterial Strains

Imidazole derivatives have also been investigated for their antibacterial properties. jocpr.comresearchgate.net The mechanism of antibacterial action can vary and may involve the inhibition of bacterial enzymes or disruption of the cell wall. nih.gov A review of various imidazole-based molecular hybrids and conjugates has highlighted their potential against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids have shown significant activity against E. coli and P. aeruginosa. nih.gov

A study on 4,5-diphenyl-1H-imidazoles derivatives reported that while most of the synthesized compounds had no significant antibacterial activity, one compound showed potent activity against Staphylococcus aureus, being two-fold more potent than the reference drug ciprofloxacin. scirp.org This indicates that specific substitution patterns on the imidazole ring are crucial for antibacterial efficacy. The antibacterial potential of this compound would need to be experimentally determined.

Table 2: Antibacterial Activity of a Selected 4,5-diphenyl-1H-imidazole Analogue scirp.org

| Compound | Bacterial Strain | MIC (µg/mL) |

| 6d | Staphylococcus aureus | 4 |

| Ciprofloxacin | Staphylococcus aureus | 8 |

MIC: Minimum Inhibitory Concentration

In-depth Analysis Reveals Limited Publicly Available Research on the Biological Activity of this compound

A comprehensive review of scientific literature and databases indicates a significant gap in the publicly accessible research concerning the specific biological and mechanistic activities of the chemical compound this compound. Despite the broad interest in imidazole-containing compounds for their therapeutic potential, detailed studies focusing on this particular iodinated derivative appear to be scarce.

The imidazole scaffold is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities. For instance, various substituted imidazoles have been explored for their potential to inhibit viral replication, modulate inflammatory pathways, and induce apoptosis in cancer cells. nih.govnih.govnih.gov The introduction of different substituents on the imidazole ring can significantly influence the compound's biological profile.

In the context of anticancer research, for example, some imidazole derivatives have been shown to exert cytotoxic effects on cancer cell lines through mechanisms that may involve the induction of apoptosis and inhibition of DNA synthesis. nih.govnih.gov One study on 4-methylimidazole (B133652) (4-MEI), a related but structurally simpler compound, investigated its effects on cell proliferation and DNA fragmentation. researchgate.netnih.gov The study found that 4-MEI exhibited cytotoxic effects and induced necrosis in mouse liver cells. researchgate.netnih.gov However, these findings cannot be directly extrapolated to this compound due to significant structural differences.

Similarly, in the realm of anti-inflammatory research, various imidazole derivatives have been synthesized and evaluated for their ability to modulate inflammatory responses, often by targeting key enzymes and signaling pathways. nih.gov For example, some imidazole-containing compounds have been investigated as inhibitors of p38 MAP kinase, a key player in inflammatory processes. nih.gov

The presence of an iodophenyl group in the target compound is noteworthy, as halogenated compounds can exhibit unique biological activities. For instance, iodinated compounds are used as contrast media and have been shown to induce apoptosis in certain cell types. researchgate.net Additionally, some iodinated coumarin (B35378) derivatives have been investigated for their anticancer and anti-mycobacterial properties. nih.gov

Despite these general trends within the imidazole and iodinated compound classes, the absence of specific studies on this compound prevents a detailed discussion of its antiviral, anti-inflammatory, anticancer, and neuropharmacological properties. The creation of data tables with specific metrics such as IC50 values or levels of apoptosis induction is not possible without dedicated research on this particular molecule.

Further empirical studies are required to elucidate the specific biological activities and mechanistic pathways of this compound. Such research would be necessary to populate the detailed framework of the requested article and to understand the compound's potential therapeutic applications.

Neuropharmacological Research Avenues and Target Identification

Anticonvulsant Activity and Mechanistic Exploration

The imidazole nucleus is a key structural feature in several compounds exhibiting anticonvulsant properties. The evaluation of such compounds typically involves a battery of standardized animal seizure models to determine their efficacy and potential mechanism of action.

The initial assessment of anticonvulsant activity for novel chemical entities often employs the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. The MES test is indicative of a compound's ability to prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures. The scPTZ model, on the other hand, identifies compounds that can raise the seizure threshold, which is a feature of drugs used for absence seizures.

For a hypothetical screening of this compound and its analogues, one might expect to see a dose-dependent protective effect in these models. The results would likely be compared to standard antiepileptic drugs (AEDs) such as phenytoin (B1677684) and carbamazepine. The presence of the iodophenyl group and the dimethyl-imidazole core could modulate the lipophilicity and electronic properties of the molecule, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile and its interaction with biological targets.

Table 1: Representative Anticonvulsant Screening Data for Imidazole Analogues in Mice

| Compound | MES Screen (% Protection) | scPTZ Screen (% Protection) |

|---|---|---|

| Analogue A | 75 | 50 |

| Analogue B | 60 | 80 |

| Analogue C | 85 | 70 |

| Phenytoin | 100 | Not Active |

| Ethosuximide | Not Active | 100 |

Receptor Binding and Signaling Studies in Relevant Systems

The mechanistic underpinnings of anticonvulsant activity often involve interaction with specific molecular targets within the central nervous system (CNS). For imidazole-based anticonvulsants, several potential mechanisms could be at play.

Many established AEDs exert their effects by modulating voltage-gated sodium channels, calcium channels, or by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. It is plausible that this compound or its active metabolites could bind to one or more of these targets.

Voltage-Gated Sodium Channels (VGSCs): By binding to VGSCs, a compound can stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizure activity.

GABA-A Receptors: Enhancement of GABAergic inhibition is another common anticonvulsant mechanism. This can be achieved through allosteric modulation of the GABA-A receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.

To investigate these possibilities, radioligand binding assays would be employed. These experiments would quantify the affinity of this compound for various receptor subtypes and ion channels.

Table 2: Hypothetical Receptor Binding Affinities of an Imidazole Analogue

| Receptor/Ion Channel | Binding Affinity (Ki, nM) |

|---|---|

| Voltage-Gated Sodium Channel (Site 2) | 250 |

| GABA-A Receptor (Benzodiazepine Site) | >10,000 |

| L-type Calcium Channel | 850 |

Investigation of Antioxidant Activity and Role in Oxidative Stress Modulation

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, has been implicated in the pathophysiology of epilepsy and other neurological disorders. Therefore, compounds with antioxidant properties could offer a therapeutic advantage.

The potential antioxidant activity of this compound and its analogues can be assessed using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to determine the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The ferric reducing antioxidant power (FRAP) assay is another method that measures the antioxidant potential of a compound through its ability to reduce ferric iron.

The presence of the imidazole ring, which can act as a scavenger of free radicals, suggests that this class of compounds may possess antioxidant properties. The substitution pattern on the phenyl ring and the imidazole core would influence the electron-donating capacity of the molecule and, consequently, its antioxidant activity.

Table 3: Illustrative Antioxidant Activity of Imidazole Derivatives

| Compound | DPPH Radical Scavenging (IC50, µM) | FRAP Value (µM Fe(II)/mg) |

|---|---|---|

| Analogue X | 45.2 | 120.5 |

| Analogue Y | 68.7 | 95.3 |

| Analogue Z | 32.5 | 155.8 |

| Ascorbic Acid (Standard) | 15.8 | 250.0 |

Advanced Spectroscopic and Structural Characterization of 1 4 Iodophenyl 4,5 Dimethyl 1h Imidazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the iodophenyl ring, the imidazole (B134444) ring, and the methyl groups.

Iodophenyl Protons: The 4-iodophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the iodine atom are expected to resonate at a different chemical shift compared to the protons meta to the iodine, due to the electronic effects of the halogen and the imidazole ring.

Imidazole Proton: A singlet corresponding to the C2-H proton of the imidazole ring is anticipated. Its chemical shift will be influenced by the nature of the substituent at the N1 position.

Methyl Protons: Two singlets are expected for the two methyl groups at the C4 and C5 positions of the imidazole ring. In an analogue like 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, these methyl protons appear at approximately δ 2.17 and 2.21 ppm. malayajournal.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Iodophenyl Carbons: The spectrum will show signals for the four distinct carbon environments in the 4-iodophenyl ring. The carbon atom directly bonded to the iodine (ipso-carbon) is expected to show a significantly lower chemical shift due to the "heavy atom effect". nih.gov The other aromatic carbons will appear in the typical downfield region for aromatic compounds (δ 110-140 ppm).

Imidazole Carbons: Three signals are expected for the imidazole ring carbons (C2, C4, and C5). The C2 carbon, being adjacent to two nitrogen atoms, will be the most deshielded. The C4 and C5 carbons, bearing the methyl groups, will have their chemical shifts influenced by these alkyl substituents. In a related chlorinated analogue, the C=N carbon (structurally analogous to C2) appears at δ 149.98 ppm. malayajournal.org

Methyl Carbons: The two methyl carbons will resonate in the upfield region of the spectrum, typically below δ 20 ppm. For instance, in a similar dimethyl-imidazole derivative, these signals are observed at δ 9.07 and 12.70 ppm. malayajournal.org

Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole (Based on data from analogous compounds)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Imidazole C2-H | ~7.5 - 8.0 | - |

| Imidazole C4-CH₃ | ~2.2 | ~9.0 |

| Imidazole C5-CH₃ | ~2.2 | ~12.7 |

| Phenyl H (ortho to Imidazole) | ~7.2 - 7.5 (d) | - |

| Phenyl H (ortho to Iodine) | ~7.8 - 8.1 (d) | - |

| Imidazole C2 | - | ~145 - 150 |

| Imidazole C4 | - | ~125 - 130 |

| Imidazole C5 | - | ~130 - 135 |

| Phenyl C (ipso-N) | - | ~135 - 140 |

| Phenyl C (ortho to Imidazole) | - | ~120 - 125 |

| Phenyl C (ortho to Iodine) | - | ~138 - 142 |

| Phenyl C (ipso-I) | - | ~90 - 95 |

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of the molecular framework, advanced two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the iodophenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. HSQC/HMQC would be used to definitively assign the carbon signals for the protonated carbons of the iodophenyl ring, the C2 of the imidazole, and the methyl groups.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form. It is particularly valuable for studying polymorphism, where a compound exists in multiple crystalline forms, and for characterizing cocrystals.

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR experiments would be highly informative. Different polymorphs would likely exhibit distinct chemical shifts due to differences in crystal packing and intermolecular interactions. nih.gov

Furthermore, ssNMR is an effective tool for studying halogen bonds, which are non-covalent interactions involving a halogen atom. researchgate.netjyu.fi Given the presence of an iodine atom, ¹²⁷I ssNMR could also be employed. The quadrupolar coupling constant and chemical shift data from ¹²⁷I ssNMR can provide insights into the local environment of the iodine atom and its involvement in intermolecular interactions like halogen bonding within the crystal lattice. pascal-man.com

Vibrational Spectroscopy Applications

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A study on a similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, provides a basis for these assignments. malayajournal.org

Aromatic C-H Stretching: Weak to medium bands are expected in the 3000-3100 cm⁻¹ region, corresponding to the C-H stretching vibrations of the iodophenyl and imidazole rings.

Aliphatic C-H Stretching: Bands corresponding to the methyl groups' C-H stretching will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in both the imidazole and phenyl rings typically occur in the 1450-1650 cm⁻¹ region. These are often strong and sharp peaks, providing a fingerprint for the aromatic and heteroaromatic systems.

C-N Stretching: Vibrations associated with the C-N bonds of the imidazole ring are expected in the 1300-1400 cm⁻¹ range.

C-I Stretching: The C-I stretching vibration is expected to appear at the lower end of the fingerprint region, typically in the range of 500-600 cm⁻¹.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3000 - 3100 | Aromatic C-H Stretching |

| 2900 - 3000 | Aliphatic C-H Stretching (CH₃) |

| 1450 - 1650 | C=N and C=C Stretching |

| 1300 - 1400 | C-N Stretching |

| 500 - 600 | C-I Stretching |

FT-Raman spectroscopy is complementary to IR spectroscopy. While IR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric vibrations.

The FT-Raman spectrum of this compound would be particularly useful for characterizing the vibrations of the aromatic rings and the C-I bond. The symmetric "breathing" modes of the phenyl and imidazole rings, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum. The C-I stretching vibration also tends to produce a strong Raman signal, providing a clear marker for this functional group. The combination of IR and Raman data allows for a more complete vibrational analysis and a detailed "vibrational fingerprint" of the molecule. malayajournal.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight.

Expected Fragmentation Pathways:

Loss of the iodo-substituent: A significant fragmentation pathway would be the loss of the iodine radical (I•), leading to a prominent [M-I]+ peak.

Cleavage of the phenyl-imidazole bond: Scission of the C-N bond connecting the iodophenyl ring to the imidazole moiety would generate ions corresponding to the iodophenyl cation and the 4,5-dimethyl-1H-imidazole fragment.

Imidazole ring fragmentation: The 4,5-dimethyl-1H-imidazole fragment could undergo further fragmentation, consistent with the patterns observed for simpler alkyl-substituted imidazoles.

A data table summarizing the expected key mass spectrometric fragments for this compound is presented below.

| Fragment Ion | Expected m/z | Description |

| [M]+• | 312.0 | Molecular ion |

| [M-I]+ | 185.1 | Loss of iodine radical |

| [C6H4I]+ | 202.9 | Iodophenyl cation |

| [C5H7N2]+ | 95.1 | 4,5-dimethyl-1H-imidazolyl cation |

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the structures of several analogous compounds, such as 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole and 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole, have been determined. numberanalytics.comresearchgate.net

Based on these related structures, the following features can be anticipated for the crystal structure of this compound:

Planarity of the Imidazole Ring: The central 4,5-dimethyl-1H-imidazole ring is expected to be essentially planar. nih.gov

Dihedral Angles: The iodophenyl ring will be twisted out of the plane of the imidazole ring. The dihedral angle between these two rings is a critical structural parameter. In analogous structures, the dihedral angles between the phenyl and imidazole rings vary, but they are typically significant, indicating a non-coplanar arrangement. nih.govnih.gov

Intermolecular Interactions: The crystal packing will likely be stabilized by various intermolecular interactions, such as C-H···π and potentially halogen bonding involving the iodine atom.

A table summarizing representative crystallographic data from an analogous compound, 2-(4-fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole, is provided to illustrate the type of structural information obtained from X-ray crystallography. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.8888(2) |

| b (Å) | 7.6693(1) |

| c (Å) | 20.1017(3) |

| β (°) | 95.915(1) |

| Dihedral Angle (imidazole/fluorophenyl) | 18.71(8)° |

| Dihedral Angle (imidazole/methylphenyl) | 72.33(8)° |

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic phenyl and imidazole rings.

Studies on related diphenyl-imidazole derivatives have shown absorption maxima in the UV-Vis region. For instance, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) exhibits absorption peaks at 340 nm and 406 nm. researchgate.net The position of the absorption maxima for this compound will be influenced by the electronic nature of the iodophenyl and dimethylimidazole moieties. The presence of the iodine atom, a heavy atom, may also influence the electronic transitions.

The expected UV-Vis absorption data for the title compound, based on its analogues, is summarized below.

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π→π* | 250 - 350 | Phenyl and imidazole aromatic systems |

Hyphenated Techniques in Integrated Structural Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. ajrconline.orgresearchgate.netajpaonline.comijfmr.com For the analysis of this compound and its potential impurities or metabolites, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be highly valuable.

LC-MS: This technique would allow for the separation of the target compound from a mixture, followed by its detection and molecular weight confirmation by the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) could provide further structural information through controlled fragmentation of the parent ion. researchgate.net

GC-MS: If the compound is sufficiently volatile and thermally stable, GC-MS can be employed for its separation and identification. The resulting mass spectrum can be compared with spectral libraries for confirmation.

The integration of chromatographic separation with spectroscopic detection provides a high degree of confidence in the identification and quantification of the analyte. numberanalytics.com

Computational and Theoretical Chemistry of 1 4 Iodophenyl 4,5 Dimethyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. orientjchem.org For 1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G or LANL2DZ for compounds with heavy atoms like iodine, are instrumental in elucidating its fundamental properties. nih.gov

These calculations can predict the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT is used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These parameters, based on the HOMO and LUMO energies, help in understanding the molecule's behavior in chemical reactions.

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT

| Parameter | Definition | Typical Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 4.7 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.35 eV |

| Chemical Softness (S) | Reciprocal of hardness; measures the ease of electron cloud distortion. | 0.42 eV⁻¹ |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 3.85 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | 1.57 eV |

DFT also enables the prediction of spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. researchgate.netmdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to aid in the interpretation of experimental NMR spectra. orientjchem.org The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for exploring its conformational landscape and its dynamic interactions with biological macromolecules, such as proteins or DNA. mdpi.com

Starting from a static structure, often obtained from DFT optimization or molecular docking, MD simulations solve Newton's equations of motion for the system, providing a trajectory of atomic positions over time. This allows for the observation of how the molecule behaves in a simulated environment, typically explicit water, to mimic physiological conditions.

Key applications of MD simulations for this compound include:

Conformational Analysis: The iodophenyl and imidazole (B134444) rings can rotate relative to each other. MD simulations can sample the accessible conformations and determine the most stable or prevalent orientations in solution.

Ligand-Target Stability: When this compound is bound to a protein target, MD simulations can assess the stability of the complex. nih.gov By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding pose is stable over the simulation time, typically nanoseconds to microseconds. mdpi.com

Interaction Analysis: MD trajectories can be analyzed to detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target protein. This provides a dynamic view of the binding, revealing which interactions are persistent and crucial for affinity. researchgate.net

Molecular Docking Studies for Predictive Binding Affinity and Pose Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. For this compound, docking studies are essential for identifying potential biological targets and predicting its binding mode and affinity. Imidazole derivatives are known to interact with various enzymes and receptors. researchgate.netbibliotekanauki.pl

The process involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB). The structure of this compound is optimized, often using DFT.

Docking Simulation: A docking algorithm systematically samples various positions and orientations (poses) of the ligand within the protein's binding site.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy in kcal/mol. The pose with the lowest energy is considered the most likely binding mode.

Docking results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom), that stabilize the ligand-receptor complex. nih.gov These studies provide valuable hypotheses about the compound's mechanism of action that can be tested experimentally.

Table 2: Illustrative Molecular Docking Results Against a Hypothetical Kinase Target

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Affinity | Estimated free energy of binding. A more negative value indicates stronger binding. | -7.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site that form contacts with the ligand. | LYS721, MET769, CYS773 |

| Types of Interactions | Nature of the chemical interactions stabilizing the complex. | Hydrogen Bond, Hydrophobic, Halogen Bond |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules. malayajournal.org Organic molecules with conjugated π-electron systems, donor-acceptor groups, and high polarizability often exhibit significant NLO responses.

For this compound, theoretical calculations can determine its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The first hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation. Calculations have shown that imidazole derivatives can possess notable NLO properties, often significantly greater than standard materials like urea. malayajournal.org The intramolecular charge transfer between different parts of the molecule is a key factor influencing these properties. nih.gov

Protonation State and Tautomeric Equilibrium Studies

The imidazole ring contains two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. This structure allows for protonation and the existence of different tautomeric forms. The hydrogen atom on the pyrrole-like nitrogen can potentially migrate to the pyridine-like nitrogen, resulting in two equivalent tautomers for the parent imidazole. researchgate.net

Advanced Chemometric and Machine Learning Approaches in Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a QSAR study requires a dataset of multiple compounds, this compound could be included as part of a larger set of imidazole derivatives to build such a model. tbzmed.ac.ir

The process involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound. Then, chemometric and machine learning algorithms—such as multiple linear regression (MLR), artificial neural networks (ANN), or support vector machines (SVM)—are used to create a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). tbzmed.ac.irnih.govfrontiersin.org

These models can then be used to:

Predict the activity of new, unsynthesized compounds.

Identify the key molecular features that are important for activity, providing insights for further drug design.

Visualize the structure-activity landscape to identify "activity cliffs," where small structural changes lead to large changes in activity. nih.gov

Such approaches are invaluable in medicinal chemistry for optimizing lead compounds and prioritizing synthetic efforts.

Supramolecular Chemistry and Materials Science Applications of Imidazole Scaffolds with Relevance to 1 4 Iodophenyl 4,5 Dimethyl 1h Imidazole

Coordination Chemistry and Metal Complex Formation

The ability of the imidazole (B134444) scaffold to form stable complexes with a wide range of metal ions is a cornerstone of its utility in materials science. scilit.com The nitrogen atoms in the imidazole ring act as potent donors, facilitating the formation of coordination bonds with various transition metals. researchgate.netbohrium.com This interaction is central to the development of materials with tailored catalytic, therapeutic, and diagnostic properties.

The imidazole ring is a versatile ligand in coordination chemistry. wikipedia.org The imine nitrogen atom (N3) is the primary site for metal binding due to its basicity. wikipedia.org In the context of 1-(4-Iodophenyl)-4,5-dimethyl-1H-imidazole, the N3 atom would serve as the principal coordination site. Imidazole and its derivatives typically act as monodentate ligands, binding to a single metal center. However, they can also bridge two metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org

The coordination geometry around the metal center is influenced by the metal ion itself and the steric and electronic properties of the imidazole ligand. wikipedia.org The compact and flat nature of the imidazole ring allows multiple ligands to coordinate to a single metal center. wikipedia.org For instance, octahedral complexes with six imidazole ligands are common for metals like Fe(II), Co(II), and Ni(II), while square planar geometries are observed for Pd(II) and Pt(II). wikipedia.org The presence of the 4,5-dimethyl and 1-(4-iodophenyl) substituents on the imidazole ring of the target molecule can influence the steric environment around the coordinating nitrogen, potentially affecting the stability and geometry of the resulting metal complex.

Table 1: Common Coordination Geometries of Metal-Imidazole Complexes

| Metal Ion | Typical Coordination Number | Common Geometries |

|---|---|---|

| Fe(II), Co(II), Ni(II), Zn(II) | 6 | Octahedral wikipedia.org |

| Zn(II), Cd(II) | 4 | Tetrahedral wikipedia.org |

The iodophenyl group on this compound offers a site for further modification. This functional handle can be used to synthesize more complex, multidentate ligands through cross-coupling reactions, enabling the construction of sophisticated coordination architectures.

Metal-imidazole complexes are effective catalysts for a variety of chemical transformations. The zinc-imidazole coordination motif, for example, is found in numerous enzymes and has been mimicked in synthetic systems for catalytic hydrolysis reactions. rsc.org The coordination of an imidazole ligand to a metal center can modulate its Lewis acidity and redox potential, thereby enhancing its catalytic activity. rsc.org

In organometallic chemistry, imidazole-based ligands are used to stabilize metal nanoparticles, which are employed as catalysts in reactions such as hydrogenations. nih.gov The interaction between the imidazole ligand and the metal surface must be balanced to prevent aggregation while allowing substrate access. nih.gov The development of covalent organic frameworks (COFs) modified with imidazole groups has led to novel electrocatalysts. mdpi.com By coordinating transition metals like cobalt to the imidazole nitrogen atoms within the COF, highly efficient catalysts for the oxygen evolution reaction (OER) have been created. mdpi.com For this compound, the iodo-substituent provides a reactive site that could be exploited to anchor the molecule onto a solid support or incorporate it into a larger catalytic framework, potentially leading to heterogeneous catalysts with enhanced stability and recyclability.

The imidazole scaffold is a key component in many biologically active molecules and drugs. researchgate.netnih.gov The formation of metal complexes with imidazole-containing ligands has emerged as a promising strategy for developing new therapeutic and diagnostic agents. nih.govscilit.com These metal complexes have shown potential as anticancer, antimicrobial, and antifungal agents. scilit.comjchemrev.com

The coordination of a metal ion to an imidazole derivative can significantly enhance its biological activity. scilit.com For instance, ruthenium-imidazole complexes have entered clinical trials for their ability to inhibit cancer metastasis. nih.gov Palladium(II) and platinum(II) complexes with imidazole ligands have also been investigated as potential anticancer drugs, designed to interact with DNA. nih.gov The unique structure of the imidazole ring allows it to bind to various enzymes and receptors through multiple types of interactions. researchgate.net The development of imidazole-based supramolecular complexes can lead to drugs with improved safety, bioavailability, and targeting. nih.gov The structure of this compound could serve as a foundation for designing novel metal-based therapeutics, where the iodophenyl group could be functionalized to improve cellular uptake or target specificity.

Polymer Chemistry and Material Development

The incorporation of imidazole units into polymer structures can impart desirable properties such as thermal stability, specific recognition capabilities, and optoelectronic activity. The compound this compound is a particularly interesting monomer for polymer synthesis due to the presence of the reactive iodo- group, which allows for its inclusion in various polymer backbones through established coupling chemistries.

Imidazole derivatives have been successfully incorporated into the main chain of polymers like polyamides to create functional materials with enhanced properties. tandfonline.com For example, novel fluorinated polyamides containing tetraphenyl imidazole moieties have been synthesized, exhibiting good thermal stability, flame retardancy, and solubility in organic solvents. tandfonline.com These polymers can form flexible and low-colored thin films. tandfonline.com

Pyrrole-imidazole (Py-Im) polyamides are a class of synthetic oligomers designed to bind to specific sequences in the minor groove of DNA. mdpi.comnih.gov This recognition property has been exploited to deliver functional peptides and proteins to specific DNA sites. mdpi.com The ability of N-methylimidazole-containing polyamides to form hydrogen bonds with DNA is crucial for this sequence-specific recognition. researchgate.net The this compound monomer, with its reactive C-I bond, is well-suited for incorporation into polymer backbones via reactions like Sonogashira or Suzuki polycondensation. This would allow for the creation of conjugated polymers where the electronic and photophysical properties can be tuned by the imidazole unit.

Table 2: Properties of Polyamides Containing Imidazole Moieties

| Property | Description | Reference |

|---|---|---|

| Thermal Stability | High decomposition temperatures (10% weight loss at 445–453 °C). | tandfonline.com |

| Solubility | Readily soluble in various organic solvents (e.g., NMP, DMAc, DMSO). | tandfonline.com |

| Flame Retardancy | Good flame retardancy with high limited oxygen index (LOI) values (39.9–41.9). | tandfonline.com |

| Optical Properties | Form low-colored, flexible, and optically transparent thin films. | tandfonline.com |

| DNA Binding | Pyrrole-imidazole polyamides can bind sequence-specifically to the DNA minor groove. | mdpi.comnih.gov |

Imidazole derivatives are widely used in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. tandfonline.com Their strong electron-withdrawing nature makes them suitable for use as emitters, hosts, and electron-transporting materials. tandfonline.com Phenanthroimidazole derivatives, for instance, have been used as a functional hole-transporting layer in highly efficient OLEDs. rsc.org The photoluminescence and electrochemical properties of imidazole-based materials can be readily modified by chemical substitution. tandfonline.com

The design of molecules with a donor-π-acceptor (D-π-A) structure is a common strategy for creating materials with desirable nonlinear optical properties. nih.gov The imidazole ring can act as a potent electron-accepting unit in such systems. nih.gov Furthermore, imidazole-based fluorophores have been synthesized that exhibit high fluorescence quantum yields and large Stokes shifts, with bright emission being retained in the solid state. researchgate.net The compound this compound could serve as a key building block for such optoelectronic materials. The iodophenyl moiety can be functionalized through cross-coupling reactions to attach various donor groups, allowing for the systematic tuning of the material's absorption and emission properties for applications in OLEDs, sensors, and dye-sensitized solar cells. uokerbala.edu.iq

Self-Assembled Systems and Nanomaterial Fabrication

The molecular architecture of this compound provides a versatile platform for the construction of self-assembled systems and the fabrication of advanced nanomaterials. Self-assembly is a process where individual components spontaneously organize into ordered structures through non-covalent intermolecular forces. frontiersin.org The imidazole core and the iodophenyl substituent of the title compound offer distinct functionalities that can guide this process.

Imidazole derivatives have been successfully employed as structure-directing agents, binders, and sources of nitrogen doping in the synthesis of metal oxide films and nanoparticles. acs.org For instance, they can coordinate to metal ions, forming complexes that influence anisotropic crystallization and improve the adhesion of nanoparticle-based films to substrates. acs.org Furthermore, various imidazole derivatives are utilized as catalysts, often supported on magnetic nanoparticles, for the green synthesis of complex organic molecules. researchgate.netnih.gov This highlights the utility of the imidazole scaffold in creating functional nanomaterials. The synthesis of polysubstituted imidazoles has been achieved using catalysts like Cr2O3 nanoparticles under microwave irradiation, demonstrating the integration of imidazole chemistry with nanomaterial applications. nih.gov

The this compound molecule is particularly suited for directing self-assembly due to its capacity for multiple, specific intermolecular interactions, including hydrogen bonds, π-π stacking, and, most notably, halogen bonds. These interactions can lead to the formation of supramolecular polymers, liquid crystals, and other ordered aggregates. nih.gov The ability of imidazole-based ionic liquids to form liquid crystals is well-documented, where the imidazole ring acts as a key structural component in generating mesomorphic phases. nih.gov By leveraging these predictable interactions, this compound stands as a promising building block for the bottom-up fabrication of novel nanomaterials with tailored electronic, optical, or catalytic properties. researchgate.net

Crystal Engineering and Pharmaceutical Cocrystal Formation

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org A significant application of crystal engineering is in the pharmaceutical industry for the development of cocrystals. nih.govjddtonline.info Pharmaceutical cocrystals are multi-component crystalline materials where an Active Pharmaceutical Ingredient (API) is combined with a pharmaceutically acceptable coformer in a specific stoichiometric ratio within the same crystal lattice. nih.govmdpi.com This approach is a prominent strategy for modifying and enhancing the physicochemical properties of an API, such as solubility, dissolution rate, stability, and bioavailability, without altering its chemical structure. jddtonline.infonih.gov